(2,4-Difluoro-6-methoxyphenyl)hydrazine
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Overview
Description
(2,4-Difluoro-6-methoxyphenyl)hydrazine is an organic compound with the molecular formula C7H8F2N2O It is a hydrazine derivative characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Difluoro-6-methoxyphenyl)hydrazine typically involves the reaction of 2,4-difluoro-6-methoxybenzaldehyde with hydrazine hydrate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent selection, and purification techniques to ensure efficient and cost-effective production on a larger scale.
Chemical Reactions Analysis
Types of Reactions
(2,4-Difluoro-6-methoxyphenyl)hydrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azobenzenes or nitroso derivatives.
Reduction: It can be reduced to form the corresponding amines.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Azobenzenes, nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted hydrazine derivatives.
Scientific Research Applications
(2,4-Difluoro-6-methoxyphenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and other complex molecules.
Biology: This compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of (2,4-Difluoro-6-methoxyphenyl)hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the specific target and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2,6-Difluoro-4-methoxyphenyl)hydrazine
- (2,4-Dichloro-6-methoxyphenyl)hydrazine
- (2,4-Difluoro-6-methoxybenzohydrazide)
Uniqueness
(2,4-Difluoro-6-methoxyphenyl)hydrazine is unique due to the specific arrangement of fluorine and methoxy groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. The presence of fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of more complex molecules.
Properties
Molecular Formula |
C7H8F2N2O |
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Molecular Weight |
174.15 g/mol |
IUPAC Name |
(2,4-difluoro-6-methoxyphenyl)hydrazine |
InChI |
InChI=1S/C7H8F2N2O/c1-12-6-3-4(8)2-5(9)7(6)11-10/h2-3,11H,10H2,1H3 |
InChI Key |
DIMPAONATJWTKQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)F)F)NN |
Origin of Product |
United States |
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